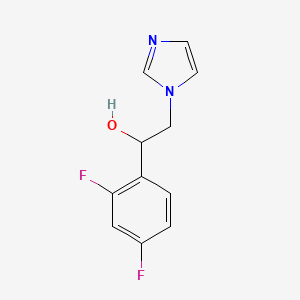
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol is an organic compound that features a difluorophenyl group and an imidazole ring
Métodos De Preparación
The synthesis of 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol typically involves the alkylation of imidazole with 2,4-difluorophenylacetaldehyde, followed by reduction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazole ring, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and effectiveness in various applications.
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol can be compared with other similar compounds, such as:
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound also features a difluorophenyl group and is used in medicinal chemistry.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties, this compound shares structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHRJMPHFXEYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














